4-(6-Chloropyridazin-3-yl)morpholine 4-(6-Chloropyridazin-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 17259-32-4
VCID: VC21040620
InChI: InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
SMILES: C1COCCN1C2=NN=C(C=C2)Cl
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol

4-(6-Chloropyridazin-3-yl)morpholine

CAS No.: 17259-32-4

Cat. No.: VC21040620

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Chloropyridazin-3-yl)morpholine - 17259-32-4

Specification

CAS No. 17259-32-4
Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
IUPAC Name 4-(6-chloropyridazin-3-yl)morpholine
Standard InChI InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
Standard InChI Key QDXCFLKGKSWHMI-UHFFFAOYSA-N
SMILES C1COCCN1C2=NN=C(C=C2)Cl
Canonical SMILES C1COCCN1C2=NN=C(C=C2)Cl

Introduction

Physical and Chemical Properties

The physicochemical properties of 4-(6-Chloropyridazin-3-yl)morpholine play a crucial role in determining its behavior in various chemical environments and its potential applications. Understanding these properties is essential for researchers working with this compound in different contexts, from synthetic chemistry to drug discovery.

Chemical Properties

The chemical properties of 4-(6-Chloropyridazin-3-yl)morpholine are largely determined by its structural features, particularly the electron-deficient pyridazine ring and the morpholine moiety. The pyridazine ring, with its two adjacent nitrogen atoms, creates an electron-poor system that influences the reactivity of the compound. The chlorine substituent at the 6-position further modulates this electronic distribution, making it susceptible to nucleophilic substitution reactions.

Table 1 summarizes the key physicochemical properties of 4-(6-Chloropyridazin-3-yl)morpholine:

PropertyValueSource
Molecular FormulaC₈H₁₀ClN₃O
Molecular Weight199.64 g/mol
CAS Number17259-32-4
IUPAC Name4-(6-chloropyridazin-3-yl)morpholine
InChIInChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2
SMILESC1COCCN1C2=NN=C(C=C2)Cl
Aqueous Solubility26.2 μg/mL (pH 7.4)

The compound's structure features a unique arrangement where the morpholine ring is attached to the pyridazine core at the 3-position, while the 6-position bears the chlorine atom. This specific substitution pattern contributes to the compound's reactivity profile and its potential applications in various chemical transformations.

Synthesis and Preparation Methods

The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine involves well-established procedures in heterocyclic chemistry. Several synthetic routes have been developed for the preparation of this compound, with varying degrees of efficiency and complexity. Understanding these synthetic pathways is crucial for researchers interested in preparing this compound for further studies or applications.

General Synthetic Approach

The most common approach for synthesizing 4-(6-Chloropyridazin-3-yl)morpholine involves the nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and morpholine. This reaction proceeds through the displacement of one of the chlorine atoms on the pyridazine ring by the nucleophilic nitrogen of the morpholine. The reaction typically requires controlled conditions, including appropriate solvent selection, temperature control, and potentially the use of catalysts or bases to facilitate the substitution process.

The general reaction can be represented as follows:
3,6-Dichloropyridazine + Morpholine → 4-(6-Chloropyridazin-3-yl)morpholine + HCl

This reaction preferentially occurs at the 3-position of the pyridazine ring due to the electronic effects of the adjacent nitrogen atoms, which make this position more susceptible to nucleophilic attack.

Reaction Conditions

The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine typically requires specific reaction conditions to ensure good yields and purity. The reaction is commonly carried out in polar solvents such as ethanol, methanol, or acetonitrile, which can facilitate the nucleophilic substitution process. The reaction mixture is usually heated to reflux temperatures to overcome the activation energy barrier for the substitution reaction.

The presence of a base, such as triethylamine or potassium carbonate, can enhance the reaction by neutralizing the hydrogen chloride generated during the reaction and increasing the nucleophilicity of the morpholine nitrogen. The reaction time can vary from a few hours to overnight, depending on the specific conditions and scale of the synthesis.

Purification and Characterization

After the completion of the reaction, the product typically requires purification to remove unreacted starting materials, side products, and other impurities. Common purification methods include recrystallization from suitable solvents, column chromatography, or a combination of these techniques. The purified product can then be characterized using various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm its identity and purity.

The synthesis of 4-(6-Chloropyridazin-3-yl)morpholine can also be adapted for industrial-scale production. In such cases, the process might involve continuous flow reactors, optimized reaction conditions, and potentially the use of green chemistry principles to enhance sustainability and efficiency. These modifications aim to increase yield, reduce waste, and minimize the environmental impact of the synthesis process.

Chemical Reactions and Reactivity

The reactivity of 4-(6-Chloropyridazin-3-yl)morpholine is primarily determined by its structural features, particularly the electron-deficient pyridazine ring and the presence of a chlorine substituent at the 6-position. These characteristics make the compound susceptible to various chemical transformations, which can be exploited in synthetic chemistry and drug development.

Substitution Reactions

One of the most significant reactivity patterns of 4-(6-Chloropyridazin-3-yl)morpholine involves nucleophilic aromatic substitution at the 6-position. The chlorine atom at this position can be displaced by various nucleophiles, including amines, thiols, and alkoxides, leading to a diverse array of derivatives. This reactivity is enhanced by the electron-withdrawing effect of the pyridazine ring, which makes the carbon-chlorine bond more susceptible to nucleophilic attack.

For example, reaction with primary or secondary amines can lead to amino-substituted derivatives, while reaction with alcohols or phenols in the presence of a base can result in ether derivatives. These transformations provide a versatile platform for structural modification and the development of compound libraries for biological screening.

Oxidation and Reduction Reactions

4-(6-Chloropyridazin-3-yl)morpholine can undergo various oxidation and reduction reactions, although specific data for this compound is limited in the available literature. Based on the reactivity of similar pyridazine derivatives, potential oxidation reactions might involve the morpholine nitrogen or the pyridazine ring system, while reduction reactions could target the pyridazine ring or the carbon-chlorine bond.

Table 2 summarizes the potential chemical reactions of 4-(6-Chloropyridazin-3-yl)morpholine:

Reaction TypeReagentsConditionsProductsReference
Nucleophilic SubstitutionPrimary/Secondary AminesPolar solvent, heat6-Amino derivatives
Nucleophilic SubstitutionAlcohols/PhenolsBase, polar solvent6-Alkoxy/Aryloxy derivatives
OxidationOxidizing agents (e.g., KMnO₄, H₂O₂)Varies by reagentOxidized products
ReductionReducing agents (e.g., NaBH₄, LiAlH₄)Varies by reagentReduced products
Metal-catalyzed CouplingBoronic acids, organostannanesPalladium catalyst, base6-Aryl derivatives

Biological Activity and Applications

The biological activity of 4-(6-Chloropyridazin-3-yl)morpholine and its derivatives has garnered interest in various fields, particularly in medicinal chemistry and drug development. While specific data on the biological activity of the parent compound is limited in the available literature, its structural features suggest potential applications in several therapeutic areas.

Research and Development Applications

Beyond its potential therapeutic applications, 4-(6-Chloropyridazin-3-yl)morpholine has value as a chemical building block in organic synthesis and drug discovery. The compound's reactivity, particularly at the 6-position, allows for the creation of diverse chemical libraries through substitution reactions, which can be screened for various biological activities.

In the field of medicinal chemistry, 4-(6-Chloropyridazin-3-yl)morpholine can serve as a scaffold for the development of novel compounds with improved pharmacological properties. The pyridazine core is known for its ability to interact with various biological targets, making it a valuable starting point for drug design.

Comparative Analysis

To better understand the potential biological activities of 4-(6-Chloropyridazin-3-yl)morpholine, it is useful to compare it with structurally similar compounds that have documented biological activities. Table 3 presents a comparative analysis of 4-(6-Chloropyridazin-3-yl)morpholine and related compounds:

CompoundStructurePotential Biological ActivityKey Structural FeatureReference
4-(6-Chloropyridazin-3-yl)morpholinePyridazine + morpholineAnticancer, antimicrobialPyridazine core with morpholine
4-(6-Bromopyridazin-3-yl)morpholineBr instead of ClEnhanced hydrophobic interactionsBromine substituent
4-((6-Chloropyridazin-3-yl)methyl)morpholineAdditional methylene spacerImproved metabolic stabilityMethylene linker
4-(6-Chloropyridazin-3-yl)thiomorpholineThiomorpholine instead of morpholineEnhanced membrane permeabilitySulfur atom in heterocycle
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholineAdditional phenyl ringExpanded structural diversityPhenyl linker

This comparative analysis highlights the potential for structural modifications to enhance or modulate the biological activities of 4-(6-Chloropyridazin-3-yl)morpholine. By altering substituents or introducing additional structural elements, researchers can explore a wider chemical space in the search for compounds with improved or novel biological properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 4-(6-Chloropyridazin-3-yl)morpholine, it is valuable to compare it with structurally similar compounds. This comparative analysis can provide insights into structure-activity relationships and guide future research and development efforts.

Structural Analogs and Their Properties

Several structural analogs of 4-(6-Chloropyridazin-3-yl)morpholine have been reported in the literature, including compounds with different substituents at the 6-position of the pyridazine ring or modifications to the morpholine moiety. Table 4 presents a comparative analysis of these structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
4-(6-Chloropyridazin-3-yl)morpholine17259-32-4C₈H₁₀ClN₃O199.64Reference compound
4-(6-Bromopyridazin-3-yl)morpholine927673-86-7C₈H₁₀BrN₃O244.09Br instead of Cl
4-((6-Chloropyridazin-3-yl)methyl)morpholine49631-14-3C₉H₁₂ClN₃O213.66Methylene spacer
4-(6-Chloropyridazin-3-yl)thiomorpholine56392-82-6C₈H₁₀ClN₃S215.70S instead of O in heterocycle
4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde437383-95-4C₁₁H₇ClN₂O₂234.64Benzaldehyde ether linkage
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine1105194-58-8C₁₄H₁₄ClN₃O275.73Additional phenyl linker

Future Research Directions

The comprehensive analysis of 4-(6-Chloropyridazin-3-yl)morpholine reveals several promising avenues for future research. These research directions span from fundamental chemical investigations to applied studies in medicinal chemistry and drug development.

Synthetic Methodology Development

There is scope for the development of more efficient and sustainable synthetic methodologies for 4-(6-Chloropyridazin-3-yl)morpholine and its derivatives. This could involve the exploration of new catalytic systems, green chemistry approaches, or continuous flow processes to improve yield, reduce waste, and minimize environmental impact. Additionally, the development of selective functionalization methods could enable more precise structural modifications and expand the chemical space accessible from this scaffold.

Biological Activity Exploration

The potential biological activities of 4-(6-Chloropyridazin-3-yl)morpholine warrant further investigation. Comprehensive screening against various biological targets, including enzymes, receptors, and cellular systems, could reveal novel activities or applications. Given the precedence of pyridazine derivatives in anticancer, antimicrobial, and CNS-active compounds, these therapeutic areas could be of particular interest.

Additionally, the development of focused libraries based on the 4-(6-Chloropyridazin-3-yl)morpholine scaffold, with systematic variations at the 6-position or modifications to the morpholine ring, could provide valuable structure-activity relationship data. This information could guide the design of more potent and selective compounds for specific therapeutic applications.

Mechanistic Studies

Detailed mechanistic studies of the reactions involving 4-(6-Chloropyridazin-3-yl)morpholine could provide insights into its reactivity patterns and enable the development of more selective transformations. This could include investigations of nucleophilic substitution reactions, coordination chemistry, or other chemical processes relevant to the compound's applications.

Toxicological and Environmental Studies

Given the limited data on the toxicological and environmental properties of 4-(6-Chloropyridazin-3-yl)morpholine, comprehensive studies in these areas would be valuable. This could include acute and chronic toxicity assessments, genotoxicity studies, and investigations of environmental fate and behavior. Such information would be essential for the safe handling and use of the compound, as well as for its potential development as a therapeutic agent .

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